molecular formula C20H25BrN2O4S B2670546 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine CAS No. 865591-50-0

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine

Cat. No.: B2670546
CAS No.: 865591-50-0
M. Wt: 469.39
InChI Key: PFZKAENLSOIORY-UHFFFAOYSA-N
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Description

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine is a synthetic organic compound. It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities. This compound features a piperazine ring substituted with a bromo-dimethoxybenzenesulfonyl group and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2,5-dimethoxybenzenesulfonyl chloride and 3,5-dimethylphenylpiperazine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.

    Pathways: Biological pathways that are modulated by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chloro-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine
  • 1-(4-fluoro-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine

Uniqueness

1-(4-bromo-2,5-dimethoxybenzenesulfonyl)-4-(3,5-dimethylphenyl)piperazine is unique due to the presence of the bromo group, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.

Properties

IUPAC Name

1-(4-bromo-2,5-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25BrN2O4S/c1-14-9-15(2)11-16(10-14)22-5-7-23(8-6-22)28(24,25)20-13-18(26-3)17(21)12-19(20)27-4/h9-13H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZKAENLSOIORY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)OC)Br)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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